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Compound of Interest

4-Chloro-N-methylquinoline-2-
Compound Name:

carboxamide
CAS No.: 90173-73-2

Cat. No.: B14359620

Get Quote

Executive Summary

Compound Identity: 4-Chloro-N-methylquinoline-2-carboxamide CAS Registry Number:
90173-73-2 Molecular Formula:

Molecular Weight: 220.65 g/mol [1]

This guide provides a technical analysis of 4-Chloro-N-methylquinoline-2-carboxamide, a
critical intermediate in the synthesis of bioactive quinoline scaffolds (e.g., kinase inhibitors).
Unlike standard datasheets, this document focuses on the comparative performance of
characterization techniques and synthetic routes, enabling researchers to distinguish the target
product from common impurities such as the 4-hydroxy precursor and hydrolysis byproducts.

Synthetic Route & Performance Comparison
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The quality of the spectroscopic data is intrinsically linked to the synthesis method. The
conversion of the 4-hydroxy precursor to the 4-chloro derivative is the critical quality attribute

(CQA).

Comparative Analysis of Chlorination Agents

Phosphorus ) ]
_ Thionyl Chloride (
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Synthesis Workflow Visualization

The following diagram outlines the critical decision points in the synthesis and purification
process to ensure spectroscopic purity.
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Start: 4-Hydroxy-N-methyl

quinoline-2-carboxamide

Add POCI3 (1.5 eq)
Reflux 2-4h

In-Process Control (IPC)
LC-MS or TLC

Is 4-OH remaining?

Quench into Ice/NH40OH Add more POCI3
(Control pH > 8) Extend Reflux

Filtration & Drying

Target: 4-Chloro Product

Click to download full resolution via product page

Caption: Critical Process Parameters (CPP) for the conversion of 4-hydroxy precursor to 4-
chloro target.

Spectroscopic Characterization
Nuclear Magnetic Resonance ( H NMR)

NMR is the primary tool for structural validation. The key differentiator between the product and
the starting material is the H3 proton shift and the disappearance of the amide/enol tautomeric
character of the 4-hydroxy precursor.

Solvent: DMSO-
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Mass Spectrometry (MS)
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MS provides the definitive confirmation of the halogenation via the chlorine isotope pattern.
 lonization Mode: ESI (+)
e Target Mass (

): 221.05 Da (

)

 |sotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio
between the

(221) and
(223) peaks.[2]

o Observation: If the M+2 peak is missing or the ratio is distorted, suspect dechlorination or
hydrolysis impurities.

Infrared Spectroscopy (FT-IR)
Used primarily for solid-state fingerprinting.
e Amide | (C=0): 1660-1680 cm

(Strong). Indicates the secondary amide.

e C=N (Quinoline): ~1590 cm

e C-CI Stretch: 740-760 cm

. This band appears only after successful chlorination of the 4-OH precursor.

Comparative Differentiation Guide

This section objectively compares the target molecule against its two most common impurities:
the starting material (SM) and the hydrolysis product (Acid).
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Target: 4-Chloro-N-

Impurity A: 4-

Impurity B:

Parameter Hydrolysis Product
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Physical State White / Beige solid White solid

solid
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(Upfield shift due to
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H NMR: H-3
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H NMR: Methy Doublet ~3.0 ppm Doublet ~2.9 ppm group)
MS (

22117223 (3:1) 203 (No Cl pattern) 208 / 210 (Acid form)
)

- Soluble in Poor in Soluble in aqueous

Solubility

, DMSO , Soluble in DMSO base

Diagnostic Logic Tree

Use this logic to interpret your raw data:
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Caption: Step-by-step spectral interpretation to validate 4-Chloro-N-methylquinoline-2-
carboxamide.

Experimental Protocols
Synthesis of Reference Standard
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Use this protocol to generate high-purity material for spectral benchmarking.

e Setup: Charge a 100 mL round-bottom flask with 4-hydroxy-N-methylquinoline-2-
carboxamide (1.0 eq) and

(5.0 eq).

e Reaction: Heat to reflux (

) under

atmosphere for 2—3 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS until the starting
material (

) is <1%.
o Workup (Critical Step):
o Cool the mixture to room temperature.
o Slowly pour the reaction mass into crushed ice (exothermic!).
o Neutralize with

or saturated

to pH 8-9. Note: Acidic workup may lead to hydrolysis of the amide.

« |solation: Filter the precipitate, wash copiously with water, and dry under vacuum at

 Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (

/MeOH) if necessary.

Analytical Method (HPLC-UV)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 um).

e Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Detection: 254 nm (Aromatic) and 220 nm (Amide).

Retention Time: The 4-chloro derivative is significantly more hydrophobic (later eluting) than
the 4-hydroxy precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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